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Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of aldicarb-
oxime, a principal metabolite of the N-methylcarbamate pesticide aldicarb. While aldicarb and
its oxidative metabolites, aldicarb sulfoxide and aldicarb sulfone, are potent
acetylcholinesterase inhibitors, aldicarb-oxime exhibits significantly lower acute toxicity. This
document details the available data on the mechanism of action, metabolism, acute and
repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental
effects of aldicarb-oxime in mammals. For comparative purposes, toxicological data for
aldicarb and its other major metabolites are also presented. Methodologies for key toxicological
studies are described, and relevant biological pathways and experimental workflows are
visualized using Graphviz diagrams. All quantitative data are summarized in structured tables
for ease of comparison and reference.

Introduction

Aldicarb, 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a systemic
carbamate insecticide, acaricide, and nematicide known for its high acute toxicity.[1] In
mammals, aldicarb is rapidly absorbed and metabolized through two primary pathways:
thiooxidation to the highly toxic aldicarb sulfoxide and aldicarb sulfone, and hydrolysis to the
less toxic aldicarb-oxime.[2][3] Understanding the toxicological properties of each metabolite

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8536323?utm_src=pdf-interest
https://www.benchchem.com/product/b8536323?utm_src=pdf-body
https://www.benchchem.com/product/b8536323?utm_src=pdf-body
https://www.benchchem.com/product/b8536323?utm_src=pdf-body
https://www.benchchem.com/product/b8536323?utm_src=pdf-body
https://www.researchgate.net/figure/Acute-toxicity-of-aldicarb_tbl1_19851313
https://www.benchchem.com/product/b8536323?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK499660/
https://www.researchgate.net/publication/19851313_The_Toxicologic_Effects_of_the_Carbamate_Insecticide_Aldicarb_in_Mammals_A_Review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8536323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

is crucial for a complete risk assessment of aldicarb exposure. This guide focuses specifically
on the toxicological profile of aldicarb-oxime.

Mechanism of Action

The primary mechanism of toxicity for aldicarb and its carbamate metabolites, aldicarb
sulfoxide and aldicarb sulfone, is the inhibition of acetylcholinesterase (AChE).[3][4] This
inhibition is reversible and leads to the accumulation of the neurotransmitter acetylcholine at
cholinergic synapses, resulting in overstimulation of the nervous system.[4] Aldicarb-oxime,
being a hydrolysis product, lacks the carbamoyl group responsible for AChE inhibition and is
therefore significantly less potent in this regard.
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Mechanism of Cholinesterase Inhibition.

Metabolism and Toxicokinetics

Aldicarb is rapidly metabolized in mammals. The primary metabolic pathway involves the
oxidation of the sulfur atom to form aldicarb sulfoxide, which is then more slowly oxidized to
aldicarb sulfone. Both of these metabolites are potent cholinesterase inhibitors.[2][4] A parallel
detoxification pathway involves the hydrolysis of the carbamate ester bond to yield aldicarb-
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oxime.[2][5] Aldicarb and its metabolites are rapidly excreted, primarily in the urine, with 80-
90% of an ingested dose being eliminated within 24 hours in rats.[4]
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Metabolic Pathway of Aldicarb.

Toxicological Data
Acute Toxicity

Aldicarb-oxime demonstrates a significantly lower acute oral toxicity compared to aldicarb and
its oxidative metabolites.
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Compound Species Route LD50 Reference
) ) 2380 mg/kg bw
Aldicarb-Oxime Rat Oral _ _
(in corn oil)
. 0.5-1.2 mg/kg
Aldicarb Rat Oral
bw (in corn olil)
Aldicarb 0.49-1.13
) Rat Oral
Sulfoxide mg/kg bw
Aldicarb Sulfone Rat Oral 20 - 38 mg/kg bw
Aldicarb Sulfone
Rat Oral 350 mg/kg bw

Nitrile

Repeated-Dose Toxicity

Data on the subchronic and chronic toxicity of aldicarb-oxime are limited. A 7-day feeding

study in rats showed transient decreases in body weight gain and decreased relative kidney

weight at doses up to 121 mg/kg bw/day in males and 102 mg/kg bw/day in females. In

contrast, extensive studies on aldicarb and its sulfoxide and sulfone metabolites have

established No Observed Adverse Effect Levels (NOAELS) based on cholinesterase inhibition.

Compound Species Duration NOAEL Endpoint Reference
) 0.3 mg/kg No significant
Aldicarb Rat 2 years [2]
bw/day effects
Aldicarb 0.125 mg/kg Cholinesteras
) Rat 6 months o [6]
Sulfoxide bw/day e inhibition
Aldicarb 2.4 mg/kg No significant
Rat 2 years [2]
Sulfone bw/day effects
Aldicarb )
) 0.4 mg/kg Cholinesteras
Sulfoxide/Sulf  Rat 29 days o [6]
bw/day e inhibition
one (1:1)
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Genotoxicity

Aldicarb-oxime has been evaluated for its genotoxic potential in a bacterial reverse mutation
assay (Ames test) and was found to be negative.[6] This is consistent with findings for aldicarb
and its sulfoxide metabolite.

Compound Test System Result Reference

) ) S. typhimurium (Ames )
Aldicarb-Oxime test) Negative [6]
es

) S. typhimurium (Ames )
Aldicarb Negative [6]
test)

) ] S. typhimurium (Ames ]
Aldicarb Sulfoxide test) Negative
es

Carcinogenicity

A carcinogenicity bioassay of technical-grade aldicarb in F344 rats and B6C3F1 mice showed
no evidence of carcinogenicity under the conditions of the study.[7] Specific long-term
carcinogenicity studies on aldicarb-oxime were not identified in the reviewed literature.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for aldicarb-oxime are not readily
available. For aldicarb, a three-generation reproduction study in rats at doses of 0.05 and 0.10
mg/kg/day produced no significant toxic effects.[8] Another study reported no adverse
reproductive effects at a dose of 0.70 mg/kg/day.[8] Developmental toxicity studies with
aldicarb in rats did not show teratogenic effects.[8]

Experimental Protocols
Acute Oral Toxicity (OECD 401 Guideline - Modified)

o Objective: To determine the median lethal dose (LD50) of a test substance after a single oral
administration.
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o Test Animals: Typically young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous
and non-pregnant females.

e Procedure:

o

Animals are fasted prior to dosing.

o The test substance (aldicarb-oxime) is administered by gavage in a suitable vehicle (e.g.,
corn oil).

o Several dose groups are used with a specified number of animals per group.

o Animals are observed for mortality, clinical signs of toxicity, and body weight changes for
at least 14 days.

o Agross necropsy is performed on all animals at the end of the study.

o Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit
analysis).
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Acute Oral Toxicity Study Workflow.

Subchronic Oral Toxicity (OECD 408 Guideline)

« Objective: To characterize the toxic effects of a substance following repeated oral
administration for 90 days.
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o Test Animals: Typically rats.
e Procedure:
o At least three dose groups and a control group are used.

o The test substance is administered daily via gavage or in the diet/drinking water for 90
days.

o Detailed clinical observations, body weight, and food/water consumption are recorded
regularly.

o Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.

o A comprehensive gross necropsy and histopathological examination of organs are
conducted.

o Data Analysis: The No Observed Adverse Effect Level (NOAEL) is determined.

In Vitro Acetylcholinesterase Inhibition Assay

o Objective: To determine the concentration of a substance that inhibits 50% of
acetylcholinesterase activity (IC50).

e Principle: Based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE
produces thiocholine, which reacts with DTNB to form a colored product measured
spectrophotometrically.

e Procedure:

o AChE enzyme, the test substance (at various concentrations), and DTNB are incubated in
a buffer solution.

o The substrate, acetylthiocholine, is added to initiate the reaction.

o The change in absorbance is monitored over time.
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» Data Analysis: The percent inhibition is calculated for each concentration, and the IC50 value
is determined from the dose-response curve.

Human Health Effects

There is no specific information available regarding human poisoning or health effects from
direct exposure to aldicarb-oxime. Human data on aldicarb poisoning indicate rapid onset of
cholinergic symptoms such as nausea, vomiting, dizziness, and in severe cases, respiratory
paralysis.[4][9] Given the significantly lower acute toxicity and different mechanism of action of
aldicarb-oxime, it is not expected to produce the same severe cholinergic crisis as aldicarb.

Conclusion

Aldicarb-oxime, a hydrolytic metabolite of aldicarb, exhibits a toxicological profile distinctly
different from its parent compound and its oxidative metabolites. Its acute toxicity is significantly
lower, and it does not appear to be a potent cholinesterase inhibitor. While data on its long-term
toxicity, carcinogenicity, and reproductive effects are limited, available genotoxicity data are
negative. The primary role of aldicarb-oxime in the overall toxicology of aldicarb appears to be
that of a detoxification product. Further research into the subchronic and developmental toxicity
of aldicarb-oxime would provide a more complete understanding of its risk profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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